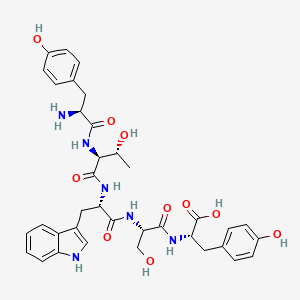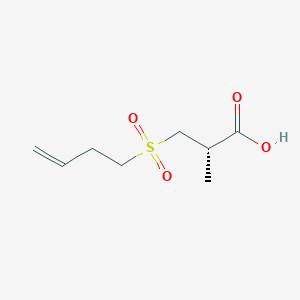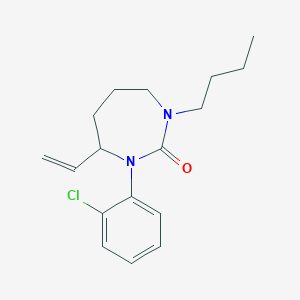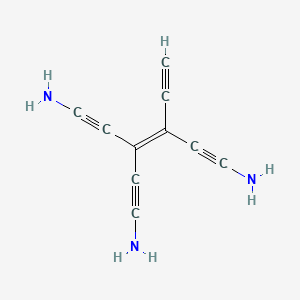
Argon;prop-2-ynenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Argon;prop-2-ynenitrile is a compound that combines the noble gas argon with prop-2-ynenitrile, a nitrile with a triple bond between carbon atoms. Argon is known for its inert properties, while prop-2-ynenitrile is a reactive organic molecule. This combination results in a compound with unique properties that can be utilized in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of argon;prop-2-ynenitrile typically involves the reaction of argon with prop-2-ynenitrile under controlled conditions. Another method involves the dehydration of a primary amide using reagents such as thionyl chloride, phosphorus pentoxide, or phosphorus oxychloride .
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical reactors where argon gas is introduced to react with prop-2-ynenitrile. The reaction conditions are carefully controlled to ensure the purity and yield of the final product. The use of catalysts and high-pressure systems is common in industrial settings to optimize the reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
Argon;prop-2-ynenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reaction conditions.
Substitution: The nitrile group can participate in substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and diisobutylaluminum hydride are frequently used reducing agents.
Substitution: Grignard reagents and organolithium compounds are often used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Primary amines.
Substitution: Various substituted nitriles and related compounds.
Scientific Research Applications
Argon;prop-2-ynenitrile has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of argon;prop-2-ynenitrile involves its interaction with various molecular targets and pathways. In biological systems, it may exert effects through the inhibition of catalytic reactions or prevention of substrate binding . The exact pathways and molecular targets can vary depending on the specific application and conditions.
Comparison with Similar Compounds
Similar Compounds
Acrylonitrile: A similar nitrile compound with a double bond between carbon atoms.
Propenenitrile: Another nitrile with a similar structure but different reactivity.
Uniqueness
Argon;prop-2-ynenitrile is unique due to the presence of argon, which imparts inert properties to the compound. This combination allows for unique reactivity and applications that are not possible with other nitriles .
Properties
CAS No. |
628292-53-5 |
|---|---|
Molecular Formula |
C3HArN |
Molecular Weight |
90.9 g/mol |
IUPAC Name |
argon;prop-2-ynenitrile |
InChI |
InChI=1S/C3HN.Ar/c1-2-3-4;/h1H; |
InChI Key |
DICUSYANVCRYSJ-UHFFFAOYSA-N |
Canonical SMILES |
C#CC#N.[Ar] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



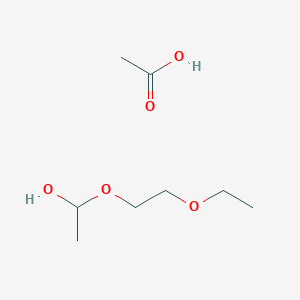
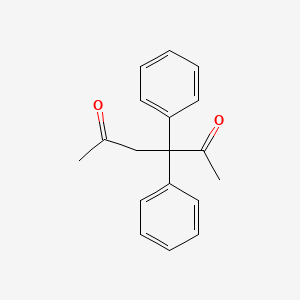
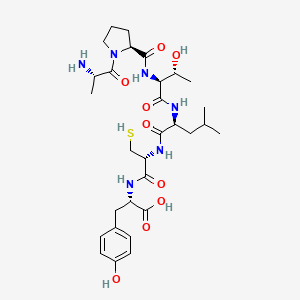
![Boranamine, 1-[4-(dimethylamino)phenyl]-N,N-bis(1-methylethyl)-](/img/structure/B14231380.png)

![N-[1-(4-Methoxyphenyl)prop-2-en-1-yl]-4-methylbenzene-1-sulfonamide](/img/structure/B14231389.png)
![Diethyl [(2,6-difluorophenyl)methyl]propanedioate](/img/structure/B14231392.png)
![3-Methyl-N-{[4-(pyridin-2-yl)piperidin-1-yl]methyl}benzamide](/img/structure/B14231395.png)
